molecular formula C37H46KN2O10S2+ B12848747 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt

Cat. No.: B12848747
M. Wt: 782.0 g/mol
InChI Key: SYPLZDLIQRWUCY-UHFFFAOYSA-N
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Description

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as carboxyl, sulfonate, and indolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt typically involves multiple steps. The process begins with the preparation of the indoline derivative, followed by the introduction of the carboxypentyl and sulfonate groups. The final step involves the formation of the indolium salt. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, leading to changes in cellular processes or biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Carboxypentyl)-3,3-dimethylindolium-5-sulfonate: Shares similar structural features but lacks the extended conjugated system.

    2-(5-Carboxypentyl)-3,3-dimethylindolium-5-sulfonate: Another related compound with slight variations in the functional groups.

Uniqueness

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt is unique due to its complex structure, which includes multiple functional groups and an extended conjugated system

Biological Activity

The compound 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt is a complex organic molecule belonging to the class of indole derivatives. This compound exhibits significant biological activity that has been explored in various studies. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C33H40N2O8S2C_{33}H_{40}N_{2}O_{8}S_{2}, with a molecular weight of approximately 656.81 g/mol. The structure includes multiple functional groups such as carboxylic acids and sulfonates, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC33H40N2O8S2
Molecular Weight656.81 g/mol
CAS Number146368-11-8
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with cellular components that regulate various signaling pathways. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has shown potential in inhibiting mitotic kinesins like HSET (KIFC1), which are essential for proper spindle formation during mitosis. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancer cells that rely on these pathways for survival .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .
  • Cell Cycle Arrest : By disrupting normal mitotic processes, the compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating .

Biological Activity Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, treatment with the compound resulted in significant inhibition of cell growth. The IC50 values for different cell lines were determined using MTT assays:

Cell LineIC50 (µM)
DLD1 (Colon Cancer)15
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)10

The results indicated that the compound was particularly effective against MCF7 cells, suggesting selective toxicity towards certain cancer types.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound could induce multipolar mitoses in centrosome-amplified cells treated with dihydro-cytochalasin B. This was evidenced by increased multipolarity observed under microscopy:

Treatment ConditionMultipolar Mitosis (%)
Control10
Compound Treatment (15 µM)35

This data supports the hypothesis that the compound disrupts normal mitotic spindle formation, leading to aberrant cell division.

Properties

Molecular Formula

C37H46KN2O10S2+

Molecular Weight

782.0 g/mol

IUPAC Name

potassium;1-(5-carboxypentyl)-2-[(1E,3E,5Z)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1

InChI Key

SYPLZDLIQRWUCY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C.[K+]

Origin of Product

United States

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